molecular formula C14H18O2 B8313842 Acetic acid 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-yl ester

Acetic acid 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-yl ester

Cat. No. B8313842
M. Wt: 218.29 g/mol
InChI Key: GSZWZMHSWTWZMB-UHFFFAOYSA-N
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Patent
US08436035B2

Procedure details

To a suspension of 60% NaH in an oil dispersion (20 g, 500 mmol) in THF (600 mL) at 0° C. is added a solution of α-tetralone (24.8 g, 166.5 mmol) in THF (40 mL) via cannula, followed by iodomethane (119 g, 833 mmol). The reaction is permitted to warm to room temperature and after one hour is quenched with 1 M aqueous sodium bisulfate. The reaction mixture is partitioned between water and ethyl acetate and the organic layer is washed with brine, dried over magnesium sulfate, filtered and concentrated. The resulting residue is then dissolved in methanol (600 mL) and dichloromethane (100 mL). Sodium borohydride (37.8 g, 262 mmol) is then added in five portions over 20 minutes. After one hour the reaction is diluted with water, and the organic solvents are then evaporated in vacuo. The resulting mixture is extracted with ethyl acetate, and the organic extract is dried with magnesium sulfate, filtered and concentrated. The resulting residue is then dissolved in dichloromethane (300 mL). To the resulting solution is added triethylamine (50 g, 490 mmol) and 4-dimethylaminopyridine (4 g, 33 mmol). The reaction is cooled to 0° C. and charged with acetic anhydride (42 g, 408 mmol). The reaction is permitted to stir for 10 minutes, then is diluted with ethyl acetate, and washed with 1 M aqueous NaHSO41 followed by saturated aqueous NaHCO3. The organic phase is dried with magnesium sulfate, filtered, and concentrated. The resulting oil is then purified by distillation (110° C. at 0.2 torr) to furnish acetic acid 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-yl ester; 1H NMR (400 MHz, CDCl3) δ ppm 0.95 (s, 3 H), 1.01 (s, 3 H), 1.50-1.63 (m, 1 H), 1.84-1.99 (m, 1 H), 2.10 (s, 3 H), 2.76-2.94 (m, 2 H), 5.74 (s, 1 H), 7.08-7.31 (m, 4 H).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
24.8 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
119 g
Type
reactant
Reaction Step Four
Quantity
37.8 g
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
4 g
Type
catalyst
Reaction Step Six
Quantity
42 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]1[CH2:13][C:11](=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)C1.IC.[BH4-].[Na+].[CH2:18](N(CC)CC)C.[C:25]([O:28][C:29](=O)[CH3:30])(=[O:27])[CH3:26]>C1COCC1.O.CN(C)C1C=CN=CC=1.C(OCC)(=O)C>[CH3:18][C:13]1([CH3:3])[CH2:11][CH2:10][C:9]2[C:30](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:29]1[O:28][C:25](=[O:27])[CH3:26] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
24.8 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
119 g
Type
reactant
Smiles
IC
Step Five
Name
Quantity
37.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
50 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Seven
Name
Quantity
42 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is quenched with 1 M aqueous sodium bisulfate
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between water and ethyl acetate
WASH
Type
WASH
Details
the organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is then dissolved in methanol (600 mL)
CUSTOM
Type
CUSTOM
Details
the organic solvents are then evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is then dissolved in dichloromethane (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to 0° C.
WASH
Type
WASH
Details
washed with 1 M aqueous NaHSO41
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting oil is then purified by distillation (110° C. at 0.2 torr)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(C(C2=CC=CC=C2CC1)OC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.